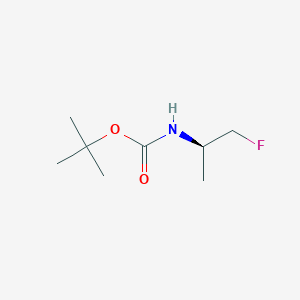

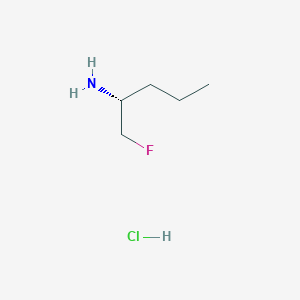

tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

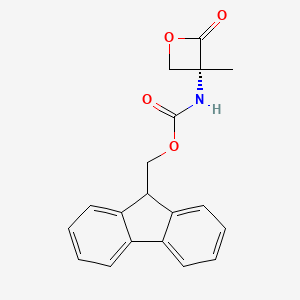

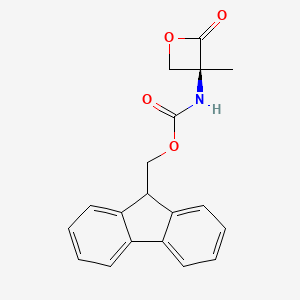

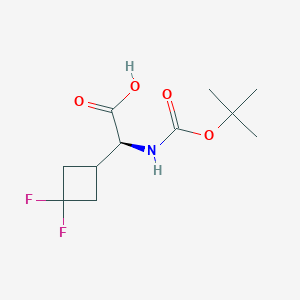

“tert-Butyl ®-(1-fluoropropan-2-yl)carbamate” is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid (NH2COOH) . The tert-butyl carbamate group is used in the protection of amines and amino acids during synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

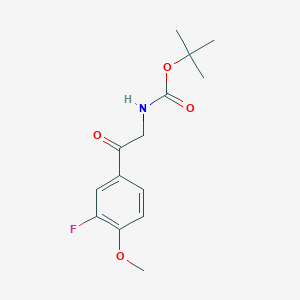

The formation of Boc-protected amines and amino acids, like tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be represented by the general formula R2NC(O)OR . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

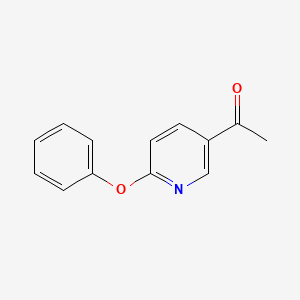

Carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Physical and Chemical Properties Analysis

The molecular weight of tert-butyl carbamates is 117.1463 g/mol . The 3D structure of the compound can be viewed using Java or Javascript .Scientific Research Applications

Synthetic Methodologies and Applications

Synthesis of Natural Product Intermediates : The compound has been utilized as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification, protection, and reduction, highlighting its role in complex organic syntheses (Tang et al., 2014).

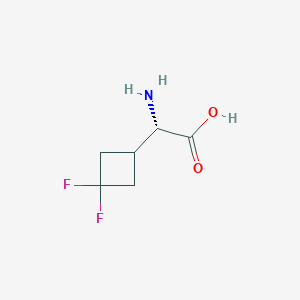

Chiral Inversion Processes : Studies have also described its use in high-yielding preparations involving chiral inversion, emphasizing its importance in producing enantiomerically pure compounds. This is crucial for the pharmaceutical industry, where the stereochemistry of drugs can significantly affect their efficacy and safety (Li et al., 2015).

Materials Science and Molecular Engineering

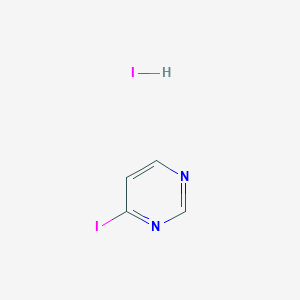

Crystal Structure Analysis : Research on isomorphous crystal structures of derivatives has provided insights into molecular interactions, such as hydrogen and halogen bonds, which are fundamental in the development of new materials. These studies aid in understanding molecular assembly and designing materials with specific properties (Baillargeon et al., 2017).

Enzymatic Kinetic Resolution : The compound has been the subject of studies focusing on its resolution via enzymatic methods, leading to the production of optically pure enantiomers. This application is particularly relevant in the synthesis of chiral compounds, which are increasingly important in pharmaceuticals and agrochemicals (Piovan et al., 2011).

Pharmaceutical Intermediates

Synthesis of Biologically Active Compounds : It serves as a key intermediate in the synthesis of compounds like omisertinib (AZD9291), an important drug in cancer treatment. The versatility and reactivity of tert-butyl (R)-(1-fluoropropan-2-yl)carbamate facilitate the synthesis of complex molecules necessary for modern medicine (Zhao et al., 2017).

Catalysis and Green Chemistry : Research into bioinspired manganese complexes for epoxidation reactions showcases the application of this compound in environmentally friendly synthesis processes. Such studies are vital for developing sustainable chemical processes that reduce hazardous waste and improve efficiency (Qiu et al., 2019).

Mechanism of Action

Target of Action

tert-Butyl ®-(1-fluoropropan-2-yl)carbamate, also known as ®-N-Boc-1-fluoro-2-propylamine, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase . .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc) protected amine . The Boc group is a common strategy to protect an amino group during chemical reactions, allowing for transformations of other functional groups . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction . The removal of the Boc group is achieved with a strong acid such as trifluoroacetic acid (TFA), facilitated by the stability of the more substituted tert-butyl carbocation .

Biochemical Pathways

The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence various biochemical pathways depending on the context of use.

Pharmacokinetics

Pharmacokinetic studies would typically involve determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties significantly impact the bioavailability of the compound and its overall pharmacological effect.

Result of Action

The removal of the boc protecting group can facilitate further chemical reactions involving the now free amine group .

Action Environment

The action, efficacy, and stability of ®-N-Boc-1-fluoro-2-propylamine can be influenced by various environmental factors. These may include the pH of the environment, presence of other reactive species, and temperature. For instance, the removal of the Boc group is facilitated by the presence of a strong acid .

Safety and Hazards

Future Directions

Future research on carbamates could focus on the development of more efficient synthesis methods . For example, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)